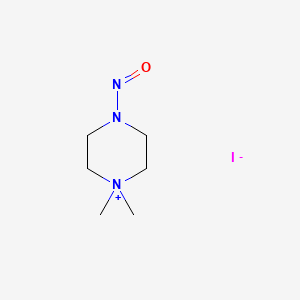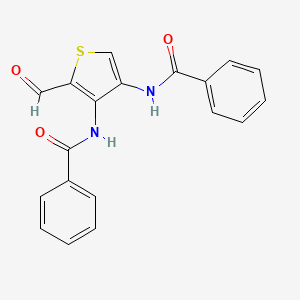
N,N'-(2-Formylthiene-3,4-diyl)dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide typically involves the reaction of 2-formylthiophene with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as column chromatography or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylthiene-3,4-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiene-3,4-diyl)dibenzamide.
Substitution: N,N’-(2-Formylthiene-3,4-diyl)diamine or N,N’-(2-Formylthiene-3,4-diyl)dithiol.
科学研究应用
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzamide groups can interact with cellular receptors, modulating their function and leading to various biological effects.
相似化合物的比较
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide can be compared with other similar compounds such as:
- N,N’-(2-Formylthiene-3,4-diyl)dipropanamide
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(6,13-diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl)bis(benzamide)
These compounds share similar structural features but differ in the nature of the substituents attached to the thiene ring. The unique combination of formyl and benzamide groups in N,N’-(2-Formylthiene-3,4-diyl)dibenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
80615-58-3 |
|---|---|
分子式 |
C19H14N2O3S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(4-benzamido-5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-11-16-17(21-19(24)14-9-5-2-6-10-14)15(12-25-16)20-18(23)13-7-3-1-4-8-13/h1-12H,(H,20,23)(H,21,24) |
InChI 键 |
IJNHGSLQSNETSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2NC(=O)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


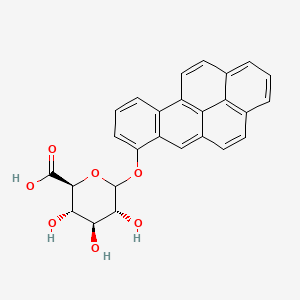

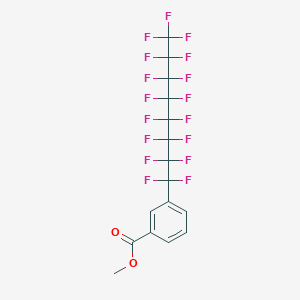
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
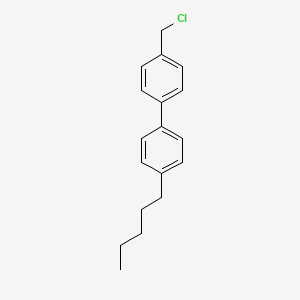
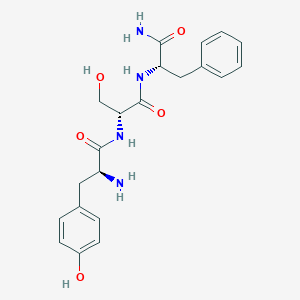
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
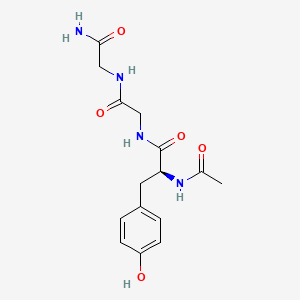
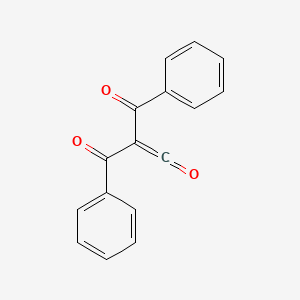
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

